[3-(aminomethyl)oxan-3-yl]methanol hydrochloride
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Overview
Description
[3-(aminomethyl)oxan-3-yl]methanol hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxan ring substituted with an aminomethyl and a methanol group, with its hydrochloride form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)oxan-3-yl]methanol hydrochloride generally involves multiple steps, starting from oxan derivatives. One common method involves the reaction of oxan-3-ylmethanol with a suitable amine source, such as aminomethyl, under controlled conditions. This reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production often utilizes batch or continuous flow processes to achieve high yields and purity. The use of automated reactors and real-time monitoring ensures consistent quality. Specific conditions such as temperature, pressure, and pH are optimized to maximize the efficiency of the reaction and reduce by-products.
Types of Reactions:
Oxidation: The primary alcohol group can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound's functional groups can be selectively reduced, depending on the desired derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: Depending on the reaction conditions, major products can include various substituted oxan derivatives, aldehydes, or carboxylic acids.
Scientific Research Applications
[3-(aminomethyl)oxan-3-yl]methanol hydrochloride has broad applications across several scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Acts as a potential scaffold for designing biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development, particularly in targeting specific biochemical pathways.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on its application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The aminomethyl and methanol groups enable interactions with different biological pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar compounds include:
[3-(aminomethyl)tetrahydrofuran-3-yl]methanol hydrochloride
[3-(hydroxymethyl)oxan-3-yl]methanol hydrochloride
[3-(methylamino)oxan-3-yl]methanol hydrochloride
Uniqueness:
The presence of both aminomethyl and methanol groups in the oxan ring differentiates [3-(aminomethyl)oxan-3-yl]methanol hydrochloride from its analogs, potentially offering unique interactions in both chemical and biological contexts.
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Properties
CAS No. |
2408963-56-2 |
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Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h9H,1-6,8H2;1H |
InChI Key |
RCVQLVYMMTVGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CN)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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